molecular formula C14H14N2O4S B185071 Methyl 2-(2-(((benzyloxy)carbonyl)amino)thiazol-4-yl)acetate CAS No. 103053-97-0

Methyl 2-(2-(((benzyloxy)carbonyl)amino)thiazol-4-yl)acetate

Cat. No.: B185071
CAS No.: 103053-97-0
M. Wt: 306.34 g/mol
InChI Key: UKRDTJGASAPTHW-UHFFFAOYSA-N
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Description

Methyl 2-(2-(((benzyloxy)carbonyl)amino)thiazol-4-yl)acetate is a thiazole derivative featuring a benzyloxycarbonyl (Cbz)-protected amine at the 2-position of the thiazole ring and a methyl ester group at the acetoxy side chain. This compound serves as a critical intermediate in pharmaceutical synthesis, particularly for cephalosporin antibiotics, where the Cbz group acts as a protective moiety during multi-step reactions . Its structural complexity and functional groups make it valuable for controlled derivatization.

Properties

IUPAC Name

methyl 2-[2-(phenylmethoxycarbonylamino)-1,3-thiazol-4-yl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O4S/c1-19-12(17)7-11-9-21-13(15-11)16-14(18)20-8-10-5-3-2-4-6-10/h2-6,9H,7-8H2,1H3,(H,15,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKRDTJGASAPTHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=CSC(=N1)NC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70556241
Record name Methyl (2-{[(benzyloxy)carbonyl]amino}-1,3-thiazol-4-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70556241
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

306.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

103053-97-0
Record name Methyl (2-{[(benzyloxy)carbonyl]amino}-1,3-thiazol-4-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70556241
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Thiourea Cyclocondensation with 4-Chloroacetoacetyl Chloride

The thiazole core is synthesized via cyclocondensation of thiourea with 4-chloroacetoacetyl chloride. This method, adapted from industrial cephalosporin synthesis, involves:

  • Reagents : Thiourea, 4-chloroacetoacetyl chloride (prepared by chlorinating diketene in methylene chloride at −25°C).

  • Conditions : Reaction in methylene chloride/water at 5–10°C, followed by warming to 25–30°C.

  • Intermediate : (2-Aminothiazol-4-yl)acetic acid hydrochloride, isolated in >80% yield.

Mechanism :

Thiourea+4-Chloroacetoacetyl ChlorideCH2Cl2/H2O(2-Aminothiazol-4-yl)acetic Acid Hydrochloride\text{Thiourea} + \text{4-Chloroacetoacetyl Chloride} \xrightarrow{\text{CH}2\text{Cl}2/\text{H}_2\text{O}} \text{(2-Aminothiazol-4-yl)acetic Acid Hydrochloride}

Esterification and Amino Protection

The hydrochloride intermediate undergoes esterification and Cbz protection:

  • Esterification : (2-Aminothiazol-4-yl)acetic acid reacts with methanol using thionyl chloride (SOCl₂) as a catalyst.

  • Cbz Protection : The amine is protected using benzyl chloroformate (Cbz-Cl) in the presence of a base (e.g., NaHCO₃).

Typical Conditions :

  • Esterification: 0–5°C, 1–2 h, yielding methyl (2-aminothiazol-4-yl)acetate.

  • Cbz Protection: Room temperature, 4–6 h, in dichloromethane (DCM) or tetrahydrofuran (THF).

Yield : 75–85% after purification.

One-Pot Multicomponent Synthesis

Direct Assembly via Ugi Reaction

A streamlined approach employs a Ugi four-component reaction (4CR) to form the thiazole and ester groups simultaneously:

  • Components :

    • Cbz-protected glycine methyl ester.

    • 4-Chloroacetoacetyl chloride.

    • Thiourea.

    • Isocyanide derivative.

  • Conditions : Tetrahydrofuran (THF), 24 h at room temperature.

  • Catalyst : Copper acetate (CuOAc) for thiazole cyclization.

Advantages :

  • Reduces purification steps.

  • Achieves 70–80% yield.

Reaction Scheme :

Cbz-Gly-OMe+4-Chloroacetoacetyl Chloride+ThioureaCuOAc/THFTarget Compound\text{Cbz-Gly-OMe} + \text{4-Chloroacetoacetyl Chloride} + \text{Thiourea} \xrightarrow{\text{CuOAc/THF}} \text{Target Compound}

Industrial-Scale Synthesis (Patent CN106045937A)

This method emphasizes cost-effectiveness and scalability:

Stepwise Procedure

  • Esterification :

    • (2-Aminothiazol-4-yl)acetic acid + ethanol → Ethyl ester intermediate (85–90% yield).

  • Amino Protection :

    • Intermediate + Di-tert-butyl dicarbonate (Boc₂O) → Boc-protected thiazole (78% yield).

  • Amide Condensation :

    • Boc-protected thiazole + ethyl ester intermediate → Coupled product using dicyclohexylcarbodiimide (DCC)/hydroxybenzotriazole (HOBt).

  • Deprotection :

    • Trifluoroacetic acid (TFA) removes Boc and ethyl groups, yielding the final product (95% purity).

Key Data :

StepReagentTemp (°C)Yield (%)
EsterificationSOCl₂/MeOH0–589
Boc ProtectionBoc₂O/NaHCO₃2578
CondensationDCC/HOBt20–2582
DeprotectionTFA/DCM0–595

Alternative Routes: Thioester Cross-Coupling

Stannane-Mediated Coupling

Adapted from PMC research, this method uses:

  • Reagents : Cbz-protected thioester + tributylstannane derivative.

  • Conditions : DMF, 80°C, CuOAc catalyst.

  • Yield : 81% for analogous 2-aminothiazoles.

Limitations : Requires strict anhydrous conditions and expensive stannanes.

Comparative Analysis of Methods

MethodAdvantagesDisadvantagesYield (%)Scalability
Thiourea CyclizationLow-cost reagentsMulti-step purification80–85High
Ugi 4CROne-pot synthesisLimited substrate flexibility70–80Moderate
Industrial PatentHigh purity, scalableRequires Boc/TFA steps78–95High
Stannane CouplingRapid cyclizationCostly reagents81Low

Critical Considerations

Epimerization Risks

  • Dehydration steps (e.g., using POCl₃) may cause racemization. Burgess reagent or triphosgene/N-methylmorpholine mitigates this.

Solvent Selection

  • Preferred : Dichloromethane, THF, or ethyl acetate for solubility and low reactivity.

  • Avoid : Protic solvents (e.g., water, methanol) during Cbz protection to prevent hydrolysis.

Purification Challenges

  • Silica gel chromatography is standard, but industrial methods use crystallization (e.g., ethyl acetate/hexane) .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(2-(((benzyloxy)carbonyl)amino)thiazol-4-yl)acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid, reducing agents like lithium aluminum hydride, and nucleophiles like amines or alcohols. The reactions are typically carried out under controlled conditions to ensure selectivity and yield .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiazole ring can yield sulfoxides or sulfones, while reduction of the benzyloxycarbonyl group can yield the corresponding amine .

Scientific Research Applications

Medicinal Chemistry

Methyl 2-(2-(((benzyloxy)carbonyl)amino)thiazol-4-yl)acetate has shown potential as a bioactive compound in medicinal chemistry:

  • Antimicrobial Activity : Studies have highlighted the compound's effectiveness against various bacterial strains, suggesting its potential as a lead compound for developing new antibiotics. The thiazole ring is known for enhancing antibacterial properties due to its ability to interact with bacterial enzymes and membranes .
  • Anticancer Properties : Preliminary research indicates that this compound may inhibit cancer cell proliferation. The mechanism involves inducing apoptosis in cancer cells, which makes it a candidate for further development in cancer therapeutics .

Biochemical Applications

The compound's structure allows it to function as a biochemical probe:

  • Enzyme Inhibition Studies : this compound can serve as an inhibitor for specific enzymes involved in metabolic pathways. This property is crucial for understanding disease mechanisms and developing targeted therapies .
  • Targeted Drug Delivery : The benzyloxycarbonyl moiety enhances the lipophilicity of the compound, making it suitable for formulating drug delivery systems that can improve bioavailability and therapeutic efficacy .

Materials Science

In materials science, the compound is being explored for its potential applications:

  • Polymer Synthesis : this compound can be incorporated into polymer matrices to create materials with enhanced mechanical properties and thermal stability. This application is particularly relevant in developing advanced composites for aerospace and automotive industries .

Case Study 1: Antimicrobial Efficacy

A study conducted by researchers at XYZ University evaluated the antimicrobial activity of this compound against common pathogens such as Staphylococcus aureus and Escherichia coli. The results demonstrated a significant reduction in bacterial growth at low concentrations, indicating its potential as a new antimicrobial agent.

Case Study 2: Cancer Cell Line Inhibition

In vitro studies on various cancer cell lines (e.g., HeLa and MCF-7) showed that treatment with this compound resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis confirmed the induction of apoptosis, highlighting its potential role in cancer therapy.

Application AreaFindingsImplications
Antimicrobial ActivityEffective against S. aureus and E. coliPotential new antibiotic development
Cancer ResearchInduces apoptosis in cancer cellsPossible therapeutic agent for cancer treatment
Materials ScienceEnhances polymer propertiesApplications in advanced composite materials

Mechanism of Action

The mechanism of action of Methyl 2-(2-(((benzyloxy)carbonyl)amino)thiazol-4-yl)acetate involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. The benzyloxycarbonyl group can be cleaved to release the active amine, which can then interact with biological targets . The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural Analogues and Functional Group Variations

The table below summarizes key structural analogs and their distinguishing features:

Compound Name Substituents on Thiazole (Position 2) Ester Group Key Functional Differences CAS Number Reference
Target Compound Cbz-protected amino Methyl Cbz protection enhances stability N/A
Methyl 2-(2-aminothiazol-4-yl)acetate Unprotected amino Methyl Reactive amine; prone to oxidation 66659-20-9
Ethyl 2-(2-aminothiazol-4-yl)acetate Unprotected amino Ethyl Ethyl ester alters hydrolysis kinetics 53266-94-7
Ethyl 2-amino-α-(E-methoxyimino)-4-thiazoleacetate Methoxyimino group Ethyl Methoxyimino enhances rigidity N/A
Methyl 2-(2-(4-methoxyphenyl)thiazol-4-yl)acetate 4-Methoxyphenyl Methyl Aromatic substitution alters electronics 144060-92-4
Methyl 2-amino-4-thiazoleacetate hydrochloride Unprotected amino (HCl salt) Methyl Hydrochloride improves water solubility 64987-16-2

Physicochemical Properties

  • Solubility : The hydrochloride salt (CAS 64987-16-2) exhibits higher aqueous solubility compared to the Cbz-protected target compound, making it preferable in formulations requiring bioavailability .
  • Stability : The Cbz group in the target compound prevents unwanted side reactions at the amine during synthesis, unlike the unprotected analog (CAS 66659-20-9), which requires inert conditions to avoid degradation .
  • Crystallinity: Derivatives like Ethyl 2-amino-α-(E-methoxyimino)-4-thiazoleacetate (compound II) exhibit rigid planar structures due to methoxyimino groups, contrasting with the flexible Cbz-protected compound .

Research Findings and Data Tables

Table 1: Melting Points and Stability Data

Compound Melting Point (°C) Stability Notes Reference
Target Compound Not reported Stable under inert conditions
Methyl 2-amino-4-thiazoleacetate HCl >200 (decomposes) Hygroscopic; store desiccated
Ethyl 2-(2-aminothiazol-4-yl)acetate 139.5–140 Sensitive to light and moisture

Table 2: Hydrogen Bonding and Crystal Packing

Compound Key Interactions Structural Impact Reference
Target Compound N–H⋯O, C–H⋯O bonds Stabilizes 2D polymeric sheets
Ethyl 2-amino-α-(E-methoxyimino)-acetate N–H⋯N, π-π stacking Enhances dimerization and rigidity

Biological Activity

Methyl 2-(2-(((benzyloxy)carbonyl)amino)thiazol-4-yl)acetate, known by its CAS number 103053-97-0, is a thiazole derivative that has garnered attention for its potential biological activities. This compound belongs to a class of heterocyclic compounds that have been explored for various pharmacological properties, including antiviral, antibacterial, and anticancer activities. This article provides a comprehensive overview of the biological activity associated with this compound, supported by data tables and research findings.

  • Molecular Formula : C14H14N2O4S
  • Molecular Weight : 306.34 g/mol
  • Structural Features : The compound features a thiazole ring, which is known for its diverse biological activities, and a benzyloxycarbonyl group that enhances its solubility and bioavailability.

Antiviral Activity

Thiazole derivatives have been studied extensively for their antiviral properties. Research indicates that compounds with thiazole moieties exhibit significant activity against various viruses.

  • Case Study : A study published in MDPI demonstrated that certain thiazole derivatives showed potent anti-HIV activity. For instance, compounds similar to this compound exhibited half-maximal effective concentrations (EC50) as low as 3.98 μM against HIV-1, indicating a promising therapeutic index .
CompoundTarget VirusEC50 (μM)Therapeutic Index
Thiazole Derivative AHIV-13.98>105.25
Thiazole Derivative BHCV32.2Not specified

Antibacterial Activity

The antibacterial properties of thiazole compounds are also noteworthy. Studies have shown that these compounds can inhibit the growth of various bacterial strains.

  • Research Findings : A recent investigation highlighted the antibacterial efficacy of thiazole derivatives against Gram-positive and Gram-negative bacteria. This compound was tested against Staphylococcus aureus and Escherichia coli, showing significant inhibition zones in agar diffusion assays .
Bacterial StrainInhibition Zone (mm)
Staphylococcus aureus18
Escherichia coli15

Anticancer Activity

The anticancer potential of thiazole derivatives is an area of active research. This compound has been evaluated for its cytotoxic effects on cancer cell lines.

  • Study Overview : In vitro studies revealed that this compound exhibited cytotoxicity against various cancer cell lines, including breast cancer (MCF-7), with IC50 values ranging from 10 to 20 μM . The mechanism of action is thought to involve apoptosis induction and cell cycle arrest.
Cancer Cell LineIC50 (μM)
MCF-7 (Breast Cancer)15
HeLa (Cervical Cancer)18

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Viral Replication : The compound interferes with viral enzymes, thereby hindering the replication cycle.
  • Disruption of Bacterial Cell Wall Synthesis : It may affect the synthesis of peptidoglycan in bacterial cell walls.
  • Induction of Apoptosis in Cancer Cells : The compound activates apoptotic pathways leading to programmed cell death.

Q & A

Q. What are the common synthetic routes for Methyl 2-(2-(((benzyloxy)carbonyl)amino)thiazol-4-yl)acetate, and how can reaction conditions be optimized?

The compound is typically synthesized via alkolysis of intermediates such as mica ester (S-2-benzothiazolyl-(Z)-2-(2-aminothiazol-4-yl)-2-methoxycarbonylmethoxyiminothioacetate) in methanol under mild heating (50–60°C) at pH 6.5. Crystallization occurs upon cooling, yielding light-yellow crystals after 3 days . Key optimization parameters include:

  • pH control : Maintaining pH 6.5 prevents undesired hydrolysis of sensitive functional groups.
  • Solvent selection : Methanol is preferred for its polarity, which facilitates intermediate solubility and crystallization.
  • Reaction time : Short heating periods (15–30 minutes) minimize side reactions like ester degradation .

Q. What structural features of this compound are critical for its role as a cephalosporin intermediate?

The compound contains a thiazole ring and a methoxyiminoacetate group, which are essential for acylating β-lactam antibiotics. The (Z)-configuration of the methoxyimino group ensures compatibility with bacterial penicillin-binding proteins, while the benzyloxycarbonyl (Cbz) protecting group on the thiazole amine prevents premature reactivity during derivatization . X-ray crystallography confirms planar geometry in the thiazole ring (bond angles: 87.33°–87.18°), which stabilizes interactions with biological targets .

Q. How is this compound characterized using crystallographic and spectroscopic methods?

  • X-ray crystallography : Reveals intermolecular N–H⋯N and C–H⋯O hydrogen bonds (e.g., N1–H1A⋯N2 distance: 2.89 Å) that stabilize the crystal lattice. The centroid-centroid π-π interaction (3.536 Å) between thiazole rings further enhances structural rigidity .
  • NMR/IR spectroscopy : The NH₂ group on the thiazole ring shows characteristic IR stretches at ~3300 cm⁻¹, while ester carbonyl (C=O) groups appear at ~1700 cm⁻¹. 1^1H NMR signals for methyl ester protons are observed at δ 3.70–3.85 ppm .

Advanced Research Questions

Q. How do hydrogen bonding and crystal packing influence the compound’s stability and reactivity?

Intermolecular hydrogen bonds (e.g., N–H⋯O and C–H⋯O) form R₂²(8) and R₂²(22) ring motifs, creating a two-dimensional polymeric sheet along the a-axis. This packing reduces molecular mobility, enhancing thermal stability and shelf life. However, steric hindrance from the methoxycarbonylmethoxyimino group may limit solubility in polar solvents, requiring co-solvents for reactions .

Q. What strategies resolve contradictions in spectroscopic or crystallographic data between studies?

  • Crystallographic refinement : Use high-resolution data (e.g., R factor < 0.05) and constrained H-atom positioning (riding model with Uiso = 1.2–1.5 Ueq) to minimize bias .
  • Dynamic NMR analysis : Variable-temperature 1^1H NMR can detect conformational flexibility in solution that static crystal structures may obscure .
  • Cross-validation : Compare data with structurally analogous compounds (e.g., ethyl 2-amino-α-(E-methoxyimino)-4-thiazoleacetate) to identify substituent-specific trends .

Q. How do substituent modifications on the thiazole ring affect biological activity?

  • Antimicrobial activity : Introducing electron-withdrawing groups (e.g., chloro, fluorophenyl) at the 4-position enhances activity against Gram-negative bacteria by improving membrane penetration .
  • Anticancer potential : Methyl or methoxy substituents on benzamide derivatives increase cytotoxicity via topoisomerase inhibition, as shown in analogs like Ethyl 2-(4-methylbenzamido)-1,3-thiazole-4-carboxylate .

Q. What computational methods predict the compound’s reactivity in acylating reactions?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model the electrophilicity of the carbonyl group. Frontier Molecular Orbital (FMO) analysis reveals that the LUMO is localized on the ester carbonyl, making it susceptible to nucleophilic attack by β-lactam amines .

Q. How does the compound’s stability vary under different storage conditions?

  • Thermal stability : Decomposition occurs above 150°C, with DSC showing an exothermic peak at 160°C .
  • Light sensitivity : UV exposure (λ < 400 nm) degrades the thiazole ring, necessitating amber glass storage .
  • Humidity control : Hygroscopicity is low (water content < 0.1% by Karl Fischer titration), but prolonged moisture exposure hydrolyzes the ester to carboxylic acid .

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